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molecular formula C14H16F3NO2 B8810414 4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)benzoic acid

4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)benzoic acid

Cat. No. B8810414
M. Wt: 287.28 g/mol
InChI Key: HHHCJOSLUPRUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08202865B2

Procedure details

To a stirred solution of methyl 4-(2-methylpiperidin-1-yl)-3-(trifluoromethyl)benzoate obtained in step 2 (6.6 g, 21.9 mmol) in THF (50 mL) and water (5 mL) was added lithium hydroxide (1.84 g, 43.8 mmol). The resulting mixture was stirred at RT for 12 h. Solvents were removed under vacuum and the resulting mass was diluted with water. The aqueous layer was washed with DCM (2×50 mL) and was acidified with conc HCl (pH=4). It was extracted with EtOAc (2×100 mL). The EtOAc layer was washed with brine and dried over sodium sulfate, affording the title compound as a white solid. 1H NMR (DMSO-d6, 400 MHz) δ 13.30 (bs, 1H), 8.15-8.19 (m, 2H), 7.67-7.70 (d, 1H), 3.08 (m, 1H), 2.86-2.89 (m, 1H), 2.49-2.50 (m, 1H), 1.89-1.90 (m, 2H), 1.74-1.76 (m, 2H), 1.43-1.46 (m, 1H), 1.40-1.41 (m, 1H), 0.77 (d, 3H). LC/MS (Method A): 288.1 (M+H)+. HPLC (Method B) Rt 3.71 min (Purity: 98.3%).
Name
methyl 4-(2-methylpiperidin-1-yl)-3-(trifluoromethyl)benzoate
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][N:3]1[C:8]1[CH:17]=[CH:16][C:11]([C:12]([O:14]C)=[O:13])=[CH:10][C:9]=1[C:18]([F:21])([F:20])[F:19].[OH-].[Li+]>C1COCC1.O>[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][N:3]1[C:8]1[CH:17]=[CH:16][C:11]([C:12]([OH:14])=[O:13])=[CH:10][C:9]=1[C:18]([F:20])([F:19])[F:21] |f:1.2|

Inputs

Step One
Name
methyl 4-(2-methylpiperidin-1-yl)-3-(trifluoromethyl)benzoate
Quantity
6.6 g
Type
reactant
Smiles
CC1N(CCCC1)C1=C(C=C(C(=O)OC)C=C1)C(F)(F)F
Name
Quantity
1.84 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at RT for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvents were removed under vacuum
ADDITION
Type
ADDITION
Details
the resulting mass was diluted with water
WASH
Type
WASH
Details
The aqueous layer was washed with DCM (2×50 mL)
EXTRACTION
Type
EXTRACTION
Details
It was extracted with EtOAc (2×100 mL)
WASH
Type
WASH
Details
The EtOAc layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC1N(CCCC1)C1=C(C=C(C(=O)O)C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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